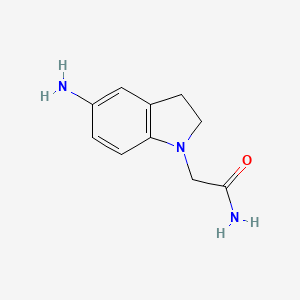
6,6'-Dibromo-1,1',2,2'-tetrahydro-5,5'-biacenaphthylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-Dibromo-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by the presence of two bromine atoms attached to the acenaphthylene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dibromo-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene typically involves the bromination of 1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of 6,6’-Dibromo-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene can be achieved through a continuous flow process. This method involves the controlled addition of bromine to a solution of 1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene in a suitable solvent. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
6,6’-Dibromo-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the parent hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation Reactions: Products include quinones and other oxidized forms.
Reduction Reactions: The major product is 1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene.
科学的研究の応用
6,6’-Dibromo-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a component in organic electronic devices.
作用機序
The mechanism of action of 6,6’-Dibromo-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Binding: It can interact with receptors, altering their signaling pathways.
類似化合物との比較
Similar Compounds
- 6,6’-Dibromo-1,1’-bi-2-naphthol
- 6,6’-Dibromo-1,1’-biacenaphthylene
- 6,6’-Dibromo-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene
Uniqueness
6,6’-Dibromo-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene is unique due to its tetrahydro structure, which imparts different chemical and physical properties compared to its fully aromatic counterparts
特性
CAS番号 |
144509-29-5 |
|---|---|
分子式 |
C24H16Br2 |
分子量 |
464.2 g/mol |
IUPAC名 |
5-bromo-6-(6-bromo-1,2-dihydroacenaphthylen-5-yl)-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C24H16Br2/c25-19-11-7-15-3-1-13-5-9-17(23(19)21(13)15)18-10-6-14-2-4-16-8-12-20(26)24(18)22(14)16/h5-12H,1-4H2 |
InChIキー |
FNGLIOAFHOYMDK-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=C(C3=C(C=CC1=C23)C4=C5C(=CC=C6C5=C(CC6)C=C4)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol](/img/structure/B12545594.png)
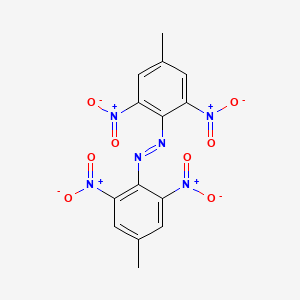
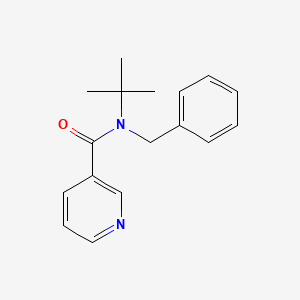
![4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-N-(prop-2-en-1-yl)benzamide](/img/structure/B12545599.png)
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-heptyl-1,3,4-oxadiazole](/img/structure/B12545603.png)
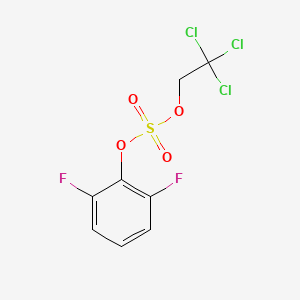
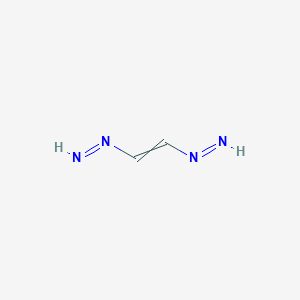
![2-(1-Chloro-3-{[tri(propan-2-yl)silyl]oxy}propylidene)cyclopentan-1-one](/img/structure/B12545615.png)
![2-(3-{2-[(4-Methoxyphenyl)tellanyl]ethoxy}propyl)-6-methylpyridine](/img/structure/B12545625.png)
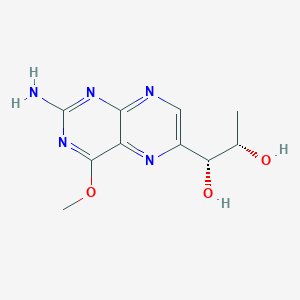
![2-{2-[(Oct-1-en-1-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B12545641.png)
![7-[tert-Butyl(dimethyl)silyl]-5,5-dimethylhepta-1,6-diyn-3-ol](/img/structure/B12545652.png)
